molecular formula C17H14ClN3O3S B5308463 (2E)-3-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide

Cat. No.: B5308463
M. Wt: 375.8 g/mol
InChI Key: WKCRCRDCFWWSRF-RUDMXATFSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide typically involves a multi-step process. The starting materials include 4-chlorobenzaldehyde and 2-methyl-4-nitroaniline. The key steps in the synthesis are:

    Condensation Reaction: 4-chlorobenzaldehyde reacts with 2-methyl-4-nitroaniline in the presence of a base to form an intermediate Schiff base.

    Thioamide Formation: The Schiff base is then treated with a thioamide reagent, such as thiourea, under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    2-Methyl-4-(trifluoromethyl)phenyl compounds: Similar aromatic structures with different substituents.

Uniqueness

(2E)-3-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-11-10-14(21(23)24)7-8-15(11)19-17(25)20-16(22)9-4-12-2-5-13(18)6-3-12/h2-10H,1H3,(H2,19,20,22,25)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCRCRDCFWWSRF-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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